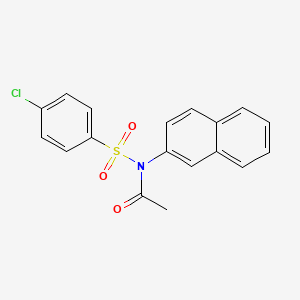
2-Oxopiperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxopiperidine-4-carbonitrile, also known as 4-Cyano-2-oxo-1-piperidine or 4-Cyano-2-oxopiperidine , is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white to light yellow crystalline powder with a molecular formula of C6H8N2O and a molecular weight of 124.14 g/mol.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H8N2O . The molecule has a molecular weight of 124.14 .Physical And Chemical Properties Analysis
This compound is a white to light yellow crystalline powder. It has a molecular formula of C6H8N2O and a molecular weight of 124.14 g/mol .Aplicaciones Científicas De Investigación
Serotonin Receptor Antagonists : A study by Mahesh, Perumal, & Pandi (2004) describes the synthesis of a new class of serotonin 5-HT3 receptor antagonists using 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile. This compound showed significant 5-HT3 receptor antagonism in Guinea pig ileum.
Spectroscopic Analysis and Optical Properties : Jukić et al. (2010) conducted a study on 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, derived from a similar compound, for its structural features using X-ray analysis, IR, NMR, and UV-Vis spectroscopy.
Photovoltaic Properties : A 2016 study by Zeyada, El-Nahass, & El-Shabaan highlights the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, which were synthesized using a similar carbonitrile compound. These materials demonstrated potential for use in organic-inorganic photodiode fabrication.
Potassium Channel Activators : Bergmann, Eiermann, & Gericke's (1990) research involves the synthesis of potassium channel activators using related carbonitrile compounds, indicating potential therapeutic applications.
Synthesis of Dyes and NLO Properties : In 2016, Wazzan, Al-Qurashi, & Faidallah conducted a study on the synthesis of dyes from similar carbonitrile compounds, exploring their structural parameters and Non-Linear Optical (NLO) properties.
Stable Free Radicals : A 1969 study by Murayama, Morimura, & Yoshioka investigated the reactivity of stable nitroxide radicals derived from compounds including 2,2,6,6-tetramethyl-4-oxopiperidine, highlighting its potential in studying free radical reactions.
Inhibitors of Xanthine Oxidoreductase : Matsumoto, Okamoto, Ashizawa, & Nishino (2011) researched 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile as an inhibitor of xanthine oxidoreductase, a potential treatment for hyperuricemia.
Synthesis of Pyrimidine Derivatives : Ghorad et al. (2017) studied β-cyclodextrin as a catalyst for the synthesis of 4-oxo-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives, showing potential in antibacterial activity.
Anticancer Evaluation : A 2019 study by Ahagh et al. synthesized and evaluated benzochromene derivatives for their anti-proliferative properties against colorectal cancer cells.
Corrosion Inhibitors : Dandia, Gupta, Singh, & Quraishi's 2013 research investigated pyrazolopyridine derivatives as potential corrosion inhibitors for mild steel.
Direcciones Futuras
Piperidines, including 2-Oxopiperidine-4-carbonitrile, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including this compound, is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
2-oxopiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-5-1-2-8-6(9)3-5/h5H,1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBMZPNEXFQYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2479730.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2479731.png)
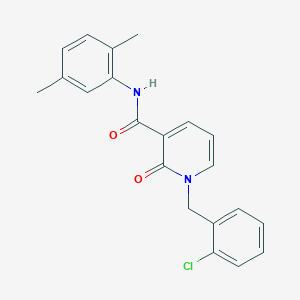
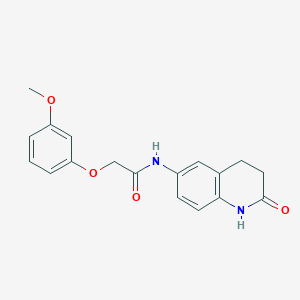
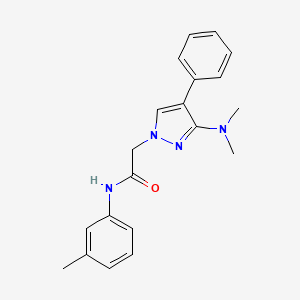
![1,3-Bis[4-(trifluoromethyl)phenyl]urea](/img/structure/B2479739.png)


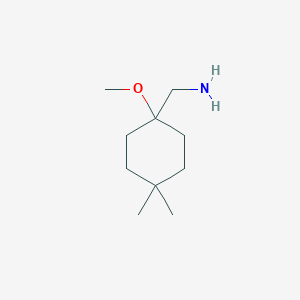
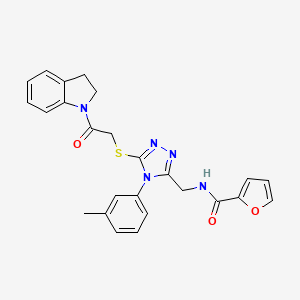

![3-Azido-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2479749.png)
